6-Bromo-8-phenylimidazo[1,2-a]pyrazine
Description
6-Bromo-8-phenylimidazo[1,2-a]pyrazine (CAS: 1159815-57-2) is a brominated heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. The bromine atom at position 6 and the phenyl group at position 8 confer distinct electronic and steric properties, making it a scaffold of interest in medicinal chemistry. The compound is reported to have a purity of 95% and is cataloged under MFCD12033252 .
Properties
IUPAC Name |
6-bromo-8-phenylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-8-16-7-6-14-12(16)11(15-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNPEXCLDJWMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN3C2=NC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281962 | |
| Record name | 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-57-2 | |
| Record name | 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Bromo-8-phenylimidazo[1,2-a]pyrazine is a compound belonging to the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities. This article provides an overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine can be achieved through various methods including electrophilic aromatic halogenation and nucleophilic substitutions. The compound features a bromo substituent at the 6-position and a phenyl group at the 8-position of the imidazo[1,2-a]pyrazine ring system. These structural modifications enhance its biological activity by influencing its interaction with biological targets.
Biological Activities
The biological activities of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine have been explored in various studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have shown efficacy against resistant strains of Salmonella Typhi, with minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL for certain derivatives .
Anticancer Properties
Imidazo[1,2-a]pyrazines have been reported to possess anticancer activity. For example, studies revealed that these compounds can inhibit Bruton's tyrosine kinase (Btk), which is crucial in B-cell proliferation and cancer progression. Inhibiting Btk activity may provide therapeutic benefits in treating various cancers and autoimmune diseases .
Antioxidant Activity
The antioxidant potential of 6-Bromo-8-phenylimidazo[1,2-a]pyrazine has also been evaluated. Substituents such as hydroxyl and morpholine groups have been shown to enhance antioxidant activity significantly. This property could be beneficial in preventing oxidative stress-related diseases .
Case Studies
Several case studies illustrate the compound's biological effects:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of synthesized pyrazine derivatives against XDR S. Typhi. Among them, 6-Bromo-8-phenylimidazo[1,2-a]pyrazine derivatives demonstrated promising results with MIC values indicating strong antibacterial action .
- Cytotoxic Effects : The cytotoxicity of imidazo[1,2-a]pyrazines was assessed on human lymphocyte cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting potential for targeted cancer therapy .
- Neuroprotective Effects : Research has shown that certain imidazo[1,2-a]pyrazines can improve cognitive impairments in animal models by modulating neuroinflammatory pathways. This suggests a potential role in treating neurodegenerative diseases like Alzheimer's and Parkinson's diseases .
Comparative Biological Activity Table
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (Btk Inhibition) | Antioxidant Activity |
|---|---|---|---|
| 6-Bromo-8-phenylimidazo[1,2-a]pyrazine | 6.25 mg/mL | High | Moderate |
| Other Derivatives | Varies (10-50 mg/mL) | Moderate to High | High |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that imidazo[1,2-a]pyrazine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that various derivatives can inhibit bacterial growth effectively, suggesting that compounds like 6-bromo-8-phenylimidazo[1,2-a]pyrazine could be explored for developing new antimicrobial agents .
Antioxidant Properties
Imidazo[1,2-a]pyrazines have also been evaluated for their antioxidant capabilities. Some derivatives have demonstrated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases . The structural modifications in 6-bromo-8-phenylimidazo[1,2-a]pyrazine may enhance its antioxidant potential.
Neurological Applications
Imidazo[1,2-a]pyrazine derivatives have been investigated for their effects on neurological disorders. Specifically, compounds targeting phosphodiesterase enzymes (e.g., PDE10) show promise for treating conditions such as schizophrenia and other neuropsychiatric disorders . The unique structure of 6-bromo-8-phenylimidazo[1,2-a]pyrazine may allow it to interact with relevant biological targets effectively.
Synthetic Utility
The compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex organic molecules:
- Electrophilic Aromatic Substitution : The presence of the bromine atom allows for electrophilic aromatic substitution reactions, facilitating further functionalization at the phenyl ring or imidazole moiety.
- Coupling Reactions : It can participate in coupling reactions to form more complex structures essential in drug development and materials science .
Synthesis of Derivatives
A study focusing on the synthesis of various imidazo[1,2-a]pyrazines highlighted the regioselective bromination methods used to create different derivatives with potential biological activities. This research underscores the versatility of 6-bromo-8-phenylimidazo[1,2-a]pyrazine as a precursor for generating diverse compounds with tailored properties .
Biological Evaluations
In another case study, derivatives synthesized from imidazo[1,2-a]pyrazines were evaluated for their biological activities against specific targets such as cancer cells and bacteria. The findings indicated that modifications at the 6 and 8 positions significantly influenced the activity profiles of these compounds .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C6-Bromine
The C6-bromine atom undergoes nucleophilic displacement with amines, thiols, and oxygen-based nucleophiles under mild conditions. This reactivity is critical for introducing pharmacophores or functional groups.
Table 1: Nucleophilic Substitution Reactions
Key findings:
-
Reactions proceed regioselectively at C6 due to bromine’s leaving-group ability and the ring’s electron deficiency .
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to protic solvents .
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Table 2: Suzuki-Miyaura Coupling with Aryl Boronic Acids
Key findings:
-
Electron-withdrawing substituents on boronic acids reduce coupling efficiency due to decreased nucleophilicity .
-
Microwave-assisted conditions achieve higher yields (e.g., 95% in 2 h vs. 88% in 12 h under conventional heating) .
Bromination and Halogenation
Further bromination at C3 is feasible using N-bromosuccinimide (NBS), enabling sequential functionalization.
Reaction Conditions :
Mechanistic insight:
-
Bromination proceeds via electrophilic aromatic substitution, favored by the electron-deficient pyrazine ring .
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Competing amidation pathways are suppressed in non-polar solvents .
Radical-Mediated Functionalization
Iodine/TBHP systems promote C–C bond cleavage and radical coupling, enabling chemodivergent synthesis.
Reaction Pathways :
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Path A (Bromination) : TBHP generates Br radicals from HBr, leading to 3-bromo derivatives .
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Path B (Amidation) : I₂/TBHP mediates C–C cleavage to form N-(pyridin-2-yl)amides .
Table 3: Selectivity Control in Radical Reactions
| Additive | Product | Yield (%) |
|---|---|---|
| HBr | 3-Bromoimidazo[1,2-a]pyrazine | 88 |
| I₂/TBHP | N-(Pyridin-2-yl)amide | 76 |
Comparison with Similar Compounds
Substituent Variations and Positions
Key structural analogs differ in substituent placement and functional groups:
CDK9 Inhibition
Imidazo[1,2-a]pyrazines with substitutions at position 3 (e.g., benzylamine or aliphatic amines) show potent CDK9 inhibition:
Antiviral Activity
Cytotoxicity Profiles
- 4-Methoxyphenyl derivatives : Weak CDK9 inhibition (IC₅₀ >1 µM) but moderate cytotoxicity in breast cancer (MCF7: IC₅₀ = 2.5–5 µM) .
- Piperazinyl derivatives : Selective α2-adrenergic receptor binding (e.g., 2a: Kᵢ = 1.2 nM) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Bromine and phenyl groups in 6-Bromo-8-phenylimidazo[1,2-a]pyrazine increase logP compared to morpholino or pyridyl analogs .
- Solubility: Morpholino and piperazinyl substituents enhance aqueous solubility (e.g., 8-morpholino derivatives in ).
- Stability : Ethyl or methyl groups at position 3 reduce metabolic degradation (e.g., ).
Preparation Methods
Bromination of Amino Pyrazine
- Starting Material: 2-amino-5-methyl-pyrazine.
- Reagent: N-Bromosuccinimide (NBS) in ethanol at room temperature.
- Outcome: Selective electrophilic aromatic bromination occurs ortho to the amino group, yielding 2-amino-3-bromo-5-methyl-pyrazine with a high yield (~90%).
- Advantages: NBS is preferred over molecular bromine due to cleaner reaction profiles and easier workup.
Construction of Imidazo[1,2-a]pyrazine Ring
- Reaction: Condensation of 3-bromo-2-amino-pyrazine with phenacyl bromides (acyl bromides) in acetone at room temperature.
- Phenacyl Bromide Preparation: Phenacyl bromides are synthesized from acetophenones via bromination using copper bromide in ethyl acetate, a greener alternative to molecular bromine.
- Result: Formation of 2-substituted-5-methyl-8-bromo-imidazo[1,2-a]pyrazine derivatives.
- Note: The reaction is typically carried out under mild conditions, and the solid product precipitates out, facilitating purification.
Nucleophilic Substitution at the 8-Bromo Position
- Substitution: The bromine at the 8th position is replaced by cyclic or acyclic secondary amines such as morpholine, piperidine, imidazole, pyrrolidine, diethanolamine, or thiol tetrazole.
- Conditions: Heating the 2-substituted-5-methyl-8-bromo-imidazo[1,2-a]pyrazine with the amine at around 120°C without the need for a catalyst.
- Purpose: This substitution introduces pharmacophoric groups that can enhance biological activity, particularly antioxidant properties.
- Purification: The crude product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.
Optional Further Bromination
- Regioselective Bromination: Using NBS in ethanol at low temperature (0–5°C), further bromination can be performed at the 3rd position of the imidazo[1,2-a]pyrazine ring.
- Result: Synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives.
- Monitoring: Reaction progress is tracked by thin-layer chromatography (TLC).
Summary of Key Reagents and Conditions
| Step | Starting Material | Reagents/Conditions | Product Type | Yield/Notes |
|---|---|---|---|---|
| Bromination of amino pyrazine | 2-amino-5-methyl-pyrazine | NBS, ethanol, room temperature | 2-amino-3-bromo-5-methyl-pyrazine | ~90% yield, selective bromination |
| Ring construction | 3-bromo-2-amino-pyrazine + phenacyl bromide | Acetone, room temperature | 2-substituted-5-methyl-8-bromo-imidazo[1,2-a]pyrazine | Precipitation facilitates purification |
| Nucleophilic substitution | 2-substituted-5-methyl-8-bromo-imidazo[1,2-a]pyrazine | Secondary amines, heating at 120°C, no catalyst | 8-amino-substituted derivatives | Simple heating, catalyst-free |
| Further bromination | 8-substituted-5-methyl-imidazo[1,2-a]pyrazine | NBS, ethanol, 0–5°C | 3-bromo-2,8-disubstituted derivatives | Regioselective bromination |
Characterization and Confirmation
- Spectroscopic Methods: The structures of intermediates and final products are confirmed by IR, $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS).
- Key IR Bands: NH2 stretching around 3325–3332 cm$$^{-1}$$, C=N stretching near 1546 cm$$^{-1}$$.
- NMR Signals: Characteristic aromatic and heterocyclic proton signals confirm ring formation and substitution patterns.
- Mass Spectrometry: Molecular ion peaks and isotopic patterns confirm the presence of bromine and molecular weight.
Research Findings and Advantages
- The use of NBS for bromination is superior to molecular bromine methods, offering cleaner reactions and easier handling.
- The condensation with acyl bromides allows for versatile introduction of substituents at the 2nd position.
- Nucleophilic substitution at the 8-bromo position is facile, catalyst-free, and enables incorporation of diverse pharmacophores.
- The synthetic protocol is modular, allowing systematic variation of substituents for structure-activity relationship studies.
- The methods avoid hazardous reagents where possible (e.g., copper bromide instead of molecular bromine for phenacyl bromide synthesis), aligning with green chemistry principles.
This comprehensive synthetic approach provides an efficient and versatile method for preparing 6-bromo-8-phenylimidazo[1,2-a]pyrazine and related derivatives, facilitating further exploration of their pharmacological properties.
Q & A
Q. What are the most effective synthetic routes for 6-Bromo-8-phenylimidazo[1,2-a]pyrazine?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. Key approaches include:
- Cyclization of 2-amino-3-phenylpyrazine with brominated precursors (e.g., 1,2-dibromoethane) in polar aprotic solvents like dimethylformamide (DMF) under reflux .
- Halogenation via N-bromosuccinimide (NBS) in acetonitrile at 0–25°C, achieving regioselective bromination at the 6-position .
- Pd-catalyzed cross-coupling for introducing aryl groups (e.g., Suzuki-Miyaura coupling) using phenylboronic acid and Pd(PPh₃)₄ in toluene/water .
Optimization Tips:
- Use anhydrous conditions to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ peak at m/z 304.9852 for C₁₂H₈BrN₃) .
- Melting Point Analysis: Compare observed values (e.g., 179–183°C) with literature to assess purity .
- IR Spectroscopy: Identify functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) .
Q. What solvents and conditions optimize halogenation reactions for bromine substitution?
Methodological Answer: Bromination efficiency depends on solvent polarity and temperature:
| Solvent | Temperature | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Acetonitrile | 0–25°C | NBS | 85–90% | |
| DMF | 80°C | K₂CO₃ | 70–75% | |
| Dichloromethane | RT | FeCl₃ | 60–65% |
Key Considerations:
- Avoid protic solvents to prevent nucleophilic side reactions.
- Use radical initiators (e.g., AIBN) for regioselective bromination .
Q. What initial biological assays are recommended for screening bioactivity?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ values < 50 μM observed in imidazo[1,2-a]pyrazines) .
- Antimicrobial Screening: Broth microdilution against S. aureus (MIC) and C. albicans .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., PI3Kα inhibition at 10 nM–1 μM) .
Protocol:
- Use positive controls (e.g., ascorbic acid for antioxidants).
- Perform dose-response curves in triplicate.
Q. How does bromine substitution at the 6-position influence reactivity?
Methodological Answer: Bromine enhances electrophilicity, enabling:
- Nucleophilic Aromatic Substitution (SNAr): Reacts with amines/thiols at 80–100°C in DMSO .
- Cross-Coupling Reactions: Suzuki coupling with aryl boronic acids (Pd catalysts, 70–90% yield) .
- Reductive Dehalogenation: LiAlH₄ reduces Br to H, yielding dehalogenated analogs .
Mechanistic Insight:
Bromine’s electron-withdrawing effect activates the ring for electrophilic attack at the 3- and 5-positions .
Advanced Research Questions
Q. How can contradictions in regioselectivity during substitution reactions be resolved?
Methodological Answer: Regioselectivity conflicts arise from competing electronic and steric effects. Strategies include:
- Computational Modeling: DFT calculations (e.g., Fukui indices) predict electrophilic attack sites (e.g., C3 > C5) .
- Directed Metalation: Use directing groups (e.g., -SO₂Me) to steer substitution to the 8-position .
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) favor SNAr at C6, while non-polar solvents (toluene) favor C8 .
Case Study:
In 6,8-dibromo derivatives, methoxy substitution occurs selectively at C6 due to lower activation energy (ΔG‡ = 25 kcal/mol) .
Q. What computational methods predict bioactivity based on structural modifications?
Methodological Answer: Leverage in silico tools for structure-activity relationship (SAR) studies:
- Molecular Docking: AutoDock Vina to simulate binding to targets (e.g., α₂-adrenergic receptors, RMSD < 2.0 Å) .
- QSAR Models: Use Hammett constants (σ) for substituents to correlate with logP and IC₅₀ values .
- Pharmacophore Mapping: Identify critical features (e.g., hydrophobic aryl groups) using Schrödinger’s Phase .
Validation:
Compare predicted IC₅₀ with experimental data (R² > 0.85 indicates reliability) .
Q. How to design analogs to improve pharmacokinetic properties?
Methodological Answer: Optimize ADMET profiles through structural tweaks:
- Solubility: Introduce polar groups (e.g., -OH, -NH₂) at C2 or C7. Evidence shows morpholine substituents increase aqueous solubility by 3-fold .
- Metabolic Stability: Replace bromine with CF₃ to reduce CYP450-mediated oxidation .
- Bioavailability: Use prodrug strategies (e.g., esterification of carboxyl groups) to enhance membrane permeability .
Example:
8-(4-Methylpiperazinyl) analogs show 90% plasma stability after 24 h vs. 50% for bromophenyl derivatives .
Q. What strategies enable selective functionalization at specific positions?
Methodological Answer: Achieve selectivity via:
Q. How can solubility challenges in biological assays be addressed?
Methodological Answer: Mitigate low solubility (<0.1 mg/mL in PBS) via:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- Salt Formation: Convert to hydrochloride salts (e.g., 6-Bromo-8-phenylimidazo[1,2-a]pyrazine·HCl) .
Validation:
Dynamic light scattering (DLS) confirms nanoparticle uniformity (PDI <0.2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
